molecular formula C10H10N4O B8351354 1-[2-(3-methylphenyl)-2H-tetrazol-5-yl]ethanone

1-[2-(3-methylphenyl)-2H-tetrazol-5-yl]ethanone

Cat. No. B8351354
M. Wt: 202.21 g/mol
InChI Key: MBVZOUHNLPNTLU-UHFFFAOYSA-N
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Patent
US07960422B2

Procedure details

1-[2-(3-Methylphenyl)-2H-tetrazol-5-yl}ethanone (96.89 g, 479 mmol) in methanol (1000 mL) was cooled in an ice/water bath. Sodium borohydride (29 g, 767 mmol) was added over 1 hour 30 minutes. After stirring for 40 minutes aq. acetic acid (70%, 20 mL) was added and the mixture was concentrated. Dichloromethane (400 mL) was added to the residue and was extracted with saturated aqueous sodium hydrogen carbonate (500 mL). The aqueous layer was extracted with dichloromethane (170 mL), and the combined organic layer was washed with aqueous hydrochloric acid (0.5 M, 250 mL), followed by aqueous hydrogen carbonate (280 mL), then washed with brine (500 mL), dried over sodium sulfate, filtered and concentrated to give the title product (95 g, 97%).
Quantity
96.89 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([N:8]2[N:12]=[N:11][C:10]([C:13](=[O:15])[CH3:14])=[N:9]2)[CH:5]=[CH:6][CH:7]=1.[BH4-].[Na+].C(O)(=O)C>CO>[CH3:1][C:2]1[CH:3]=[C:4]([N:8]2[N:12]=[N:11][C:10]([CH:13]([OH:15])[CH3:14])=[N:9]2)[CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
96.89 g
Type
reactant
Smiles
CC=1C=C(C=CC1)N1N=C(N=N1)C(C)=O
Name
Quantity
1000 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
29 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
ADDITION
Type
ADDITION
Details
Dichloromethane (400 mL) was added to the residue
EXTRACTION
Type
EXTRACTION
Details
was extracted with saturated aqueous sodium hydrogen carbonate (500 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (170 mL)
WASH
Type
WASH
Details
the combined organic layer was washed with aqueous hydrochloric acid (0.5 M, 250 mL)
WASH
Type
WASH
Details
washed with brine (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1)N1N=C(N=N1)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 95 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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